N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
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Overview
Description
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
The synthesis of N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves several steps. One common synthetic route includes the reaction of 2,6-dichlorophenyl isothiocyanate with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then coupled with beta-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods allow for precise control of reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit carbonyl reductase, an enzyme involved in the metabolism of various drugs and toxins . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine can be compared with other similar compounds, such as:
N-(2,6-Dichlorophenyl)-2-indolinone: This compound shares the 2,6-dichlorophenyl group and is used as an analytical standard.
3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-{[(S)-1-mesyl-2-piperidyl]carbonyl}-L-alanine: Another compound with a similar structure, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific thiazole ring and beta-alanine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12Cl2N2O3S |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
3-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-7-12(13(21)17-6-5-10(19)20)22-14(18-7)11-8(15)3-2-4-9(11)16/h2-4H,5-6H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
XLYZKOYZYHMQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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